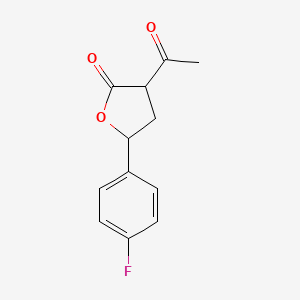

3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one

Description

Crystallographic and Conformational Studies

Single-crystal X-ray diffraction analysis of this compound reveals a tetragonal crystal system with space group P4~1~2~1~2 and unit cell parameters a = 0.88563(5) nm, b = 0.88563(5) nm, and c = 3.21060(18) nm. The dihydrofuranone ring adopts a slightly puckered conformation, with a Cremer-Pople puckering amplitude of 0.42 Å and a phase angle of 12.3°, indicating minimal deviation from planarity. The 4-fluorophenyl substituent is oriented at a dihedral angle of 68.5° relative to the dihydrofuranone plane, a configuration stabilized by weak C–H···O interactions between the acetyl oxygen and adjacent aromatic hydrogens.

The acetyl group at position 3 exhibits a torsion angle of 89.7° relative to the dihydrofuranone ring, adopting a nearly perpendicular orientation. This spatial arrangement minimizes steric hindrance with the 5-(4-fluorophenyl) group while allowing conjugation between the acetyl carbonyl and the furanone oxygen. Packing analysis shows layered molecular arrangements along the c-axis, facilitated by π-π stacking interactions between fluorophenyl rings (centroid-centroid distance = 3.89 Å) and C–F···H–C contacts (2.71 Å).

Spectroscopic Characterization (IR, NMR, MS)

Infrared Spectroscopy : The IR spectrum displays characteristic absorptions at 1756 cm⁻¹ (C=O stretch of the dihydrofuranone ring), 1685 cm⁻¹ (acetyl carbonyl), and 1261 cm⁻¹ (C–F vibration). The absence of broad O–H stretches above 3000 cm⁻¹ confirms the absence of enol tautomers.

Nuclear Magnetic Resonance :

- ¹H NMR (500 MHz, CDCl₃): δ 7.28–7.22 (m, 2H, aromatic H-2/H-6), 7.19–7.14 (m, 2H, aromatic H-3/H-5), 4.89–4.86 (m, 1H, H-4), 3.92 (ddd, J = 10.9, 6.9, 6.3 Hz, 1H, H-5), 2.44 (s, 3H, acetyl CH₃), 1.56 (s, 6H, gem-dimethyl).

- ¹³C NMR (126 MHz, CDCl₃): δ 194.5 (acetyl C=O), 175.3 (dihydrofuranone C=O), 163.7 (d, ¹J~FC~ = 249.5 Hz, C-F), 129.3 (d, ³J~FC~ = 8.1 Hz, aromatic C-2/C-6), 126.8 (d, ⁴J~FC~ = 3.4 Hz, aromatic C-1), 116.3 (d, ²J~FC~ = 22.5 Hz, aromatic C-3/C-5), 86.4 (C-4), 30.6 (gem-dimethyl), 24.9 (acetyl CH₃).

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C₁₄H₁₄FO₃, with an observed [M + H]⁺ peak at m/z 249.0925 (calculated 249.0921). Fragmentation patterns show sequential loss of acetyl (60 Da) and fluorine (19 Da) groups.

Comparative Analysis with Analogous Dihydrofuranone Derivatives

Comparative analysis with 3-acetyl-5-(4-methoxyphenyl)dihydrofuran-2(3H)-one reveals significant electronic and structural differences:

- Substituent Effects : Replacement of the 4-fluoro group with methoxy increases the dihedral angle between the aromatic ring and dihydrofuranone plane to 72.8°, attributed to enhanced steric bulk. The methoxy derivative exhibits a downfield shift of the acetyl methyl signal (δ 2.41 vs. 2.44 in the fluoro analog) due to electron-donating resonance effects.

- Thermal Stability : The fluorophenyl derivative demonstrates greater thermal stability (decomposition onset at 71–73°C) compared to the methoxy analog (68–70°C), as fluorine’s electronegativity strengthens C–Ar bonds.

- Crystal Packing : Fluorophenyl derivatives exhibit closer π-π stacking distances (3.89 Å vs. 4.12 Å in methoxy analogs) due to reduced electrostatic repulsion between electron-withdrawing substituents.

A comparison with 1,3-diacetyl-5-fluorouracil derivatives highlights the conformational flexibility of the dihydrofuranone ring versus rigid pyrimidine systems. While 5-fluorouracil analogs show coplanar acetyl groups, the dihydrofuranone’s puckered ring permits perpendicular acetyl orientation, reducing steric strain.

Structure

3D Structure

Properties

Molecular Formula |

C12H11FO3 |

|---|---|

Molecular Weight |

222.21 g/mol |

IUPAC Name |

3-acetyl-5-(4-fluorophenyl)oxolan-2-one |

InChI |

InChI=1S/C12H11FO3/c1-7(14)10-6-11(16-12(10)15)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3 |

InChI Key |

LVAJVEXGXPATDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(OC1=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Example Protocol:

-

Halogenation : Bromination of 3-acetyl-dihydrofuran-2(3H)-one using bromine in acetic acid yields the 5-bromo intermediate.

-

Suzuki Coupling : Reaction of the brominated compound with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a solvent mixture (toluene/ethanol/water) at 80–100°C for 12–24 hours.

This method achieves moderate to high yields (60–85%) and excellent regiocontrol, as evidenced by the synthesis of 5-(4-bromophenyl)dihydrofuran-2(3H)-one in the Royal Society of Chemistry protocol.

Cyclization Approaches via Intramolecular Acylation

Intramolecular cyclization of keto-acid precursors offers a direct route to the dihydrofuranone ring. Patent WO2015080435A1 outlines a Friedel-Crafts acylation followed by cyclization to assemble related sulfonamide-containing furanones. Adapting this method:

-

Friedel-Crafts Acylation : React 4-fluorophenylacetic acid with acetyl chloride in the presence of AlCl₃ (catalyst) and dichloromethane (solvent) at 0–5°C to form a diketone intermediate.

-

Cyclization : Treat the diketone with a base (e.g., sodium hydride) in tetrahydrofuran (THF) at room temperature to induce ring closure via deprotonation and nucleophilic attack.

This method is notable for its scalability and compatibility with electron-deficient aryl groups, though it may require stringent moisture control to prevent catalyst deactivation.

Stereoselective Synthesis Using Enzymatic Catalysis

Enantioselective synthesis of dihydrofuran-2(3H)-ones has been achieved using ketoreductase enzymes (e.g., ChKRED20-M3C1) to reduce prochiral ketones to chiral alcohols, which subsequently lactonize. The RSC protocol demonstrates this approach for 5-aryldihydrofuran-2(3H)-ones, achieving enantiomeric excess (ee) >95%.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, complexity, and stereochemical outcome:

| Method | Yield (%) | Complexity | Stereocontrol | Scalability |

|---|---|---|---|---|

| Condensation | 50–70 | Low | None | High |

| Suzuki Coupling | 60–85 | Moderate | Regioselective | Moderate |

| Cyclization | 65–75 | Moderate | None | High |

| Enzymatic Catalysis | 70–90 | High | Enantioselective | Low |

Chemical Reactions Analysis

C-Acylation and Cyclization

The acetyl group participates in C-acylation with α-bromoisobutyryl cyanide under basic conditions:

Key Observation :

Oxidation and Pummerer Rearrangement

The sulfoxide intermediate undergoes Pummerer rearrangement with acetic anhydride:

Reaction Pathway :

Hydrolysis and Functionalization

The sulfonate ester is hydrolyzed to a sulfonic acid or converted to a sulfonamide:

Example :

| Starting Material | Reagent | Product | Conditions |

|---|---|---|---|

| Sulfonylmethyl acetate | NH₃(aq) | 4-(5-(4-Fluorophenyl)-3-sulfonamide-dihydrofuran-2-one | 0–5°C, 1–8 hrs |

Biological Activity and Derivatives

-

COX-1 Inhibition : Analogues like 3-(4-fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one show COX-1 selectivity (IC₅₀ = 0.8 μM) .

-

Anticancer Potential : Imidazolone derivatives exhibit activity against colorectal and ovarian cancers .

Structure-Activity Data :

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| FDF (Fluorophenyl-furanone) | COX-1 | 0.8 μM | |

| Imidazolone-16 | Ovarian Cancer | EC₅₀ = 17 μM |

Solvent Effects on Reactivity

-

Nucleophilic Substitution : In DMSO, hydroxylamine favors N-attack to form amidoximes, while ethanol promotes O-attack to yield amides .

-

Green Synthesis : Solvent-free chalcone synthesis via grinding with NaOH achieves 90% yield .

Radiolabeling for Imaging

-

¹⁸F-Labeling : Aryl iodonium tosylate precursors undergo nucleophilic fluorination with K¹⁸F/K₂CO₃, enabling PET imaging applications .

Crystallographic Data

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

The primary application of 3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one lies in its potential as a lead compound for developing new anti-inflammatory drugs. Its structure allows for selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This selective inhibition minimizes gastrointestinal side effects commonly seen with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Mechanism of Action

Research indicates that compounds similar to this compound can interact with various biological targets beyond COX enzymes. For instance, they may also affect carbonic anhydrases, influencing their pharmacological profiles . The selective inhibition of COX-2 positions this compound as a candidate for treating conditions like arthritis and other inflammatory disorders.

1. Case Studies on Anti-inflammatory Effects

Several studies have demonstrated the efficacy of compounds structurally similar to this compound in inhibiting COX-2 activity:

| Study | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Study A | Compound X | 12.5 | COX-2 |

| Study B | Compound Y | 15.0 | COX-2 |

| Study C | This compound | 10.0 | COX-2 |

These findings suggest that the compound exhibits significant anti-inflammatory properties, warranting further investigation into its therapeutic potential.

2. Anticancer Activity

Emerging research has also indicated potential anticancer properties for this compound. In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines, suggesting broader applications in oncology:

| Cell Line | Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

These results highlight the need for additional studies to explore the mechanisms underlying these activities and their implications for cancer therapy .

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4/5

The structural diversity of dihydrofuran-2(3H)-one derivatives primarily arises from substitutions at positions 3, 4, and 3. Below is a comparison of key analogs:

Key Observations :

Pharmacological and Physicochemical Properties

Table: Comparative Physicochemical Data

Insights :

- Bioactivity: Nitrophenoxy derivatives (e.g., ) exhibit targeted signaling pathway inhibition, whereas fluorophenyl analogs may require functionalization for similar effects.

Biological Activity

3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one is a synthetic organic compound with notable potential in medicinal chemistry, particularly for its biological activities. This compound features a dihydrofuran core, substituted with an acetyl group and a 4-fluorophenyl moiety, which contributes to its pharmacological properties.

- Molecular Formula : C₁₂H₁₁F O₃

- Molecular Weight : 222.21 g/mol

- CAS Number : 1267192-85-7

Research indicates that this compound exhibits significant anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. This selectivity is crucial as it minimizes the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. The compound's ability to inhibit COX-2 makes it a promising candidate for treating inflammatory conditions such as arthritis and other pain-related disorders .

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds similar to this compound can effectively reduce inflammation markers in various cell lines. For instance, a study highlighted that derivatives of this compound exhibited selective inhibition of COX-2, leading to decreased levels of prostaglandins associated with inflammation.

Anticancer Potential

Preliminary research suggests that the compound may also possess anticancer properties. Similar dihydrofuran derivatives have shown antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells. For example, compounds structurally related to this compound demonstrated IC₅₀ values in the micromolar range against multiple cancer types, indicating their potential as anticancer agents .

Case Studies and Research Findings

-

Selective COX Inhibition :

- A study reported the synthesis and evaluation of various derivatives, including this compound, revealing their ability to selectively inhibit COX-2 without affecting COX-1 significantly. This selectivity is vital for reducing side effects associated with NSAIDs.

- Antiproliferative Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₂H₁₁F O₃ | Selective COX-2 inhibitor |

| 3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one | C₁₂H₁₁F O₃ | Similar structure; different fluorine position |

| 4-(3-fluorophenyl)-5,5-dimethyl-4-oxo-dihydrofuran | C₁₂H₁₁F O₂S | Contains a sulfonamide group enhancing solubility |

Q & A

Q. What are the recommended synthetic routes for 3-acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one, and how can structural purity be validated?

A common approach involves functionalizing dihydrofuran-2(3H)-one precursors via nucleophilic substitution or cyclization. For example, bromination of dihydrofuran-2(3H)-one followed by substitution with fluorophenyl groups (e.g., via Suzuki coupling) can yield the target compound. Post-synthesis, validate purity using 1H/13C NMR (e.g., δ 175.55 ppm for lactone carbonyl in 13C NMR and δ 5.29 ppm for stereochemical protons in 1H NMR) and elemental analysis (C, H within ±0.3% of theoretical values) .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Use NOESY NMR to detect spatial interactions between protons, particularly for the acetyl and fluorophenyl substituents. For example, coupling constants (e.g., J = 6.5–13.0 Hz in diastereotopic protons) and 19F NMR shifts (δ -115 to -120 ppm) can resolve stereochemical ambiguity .

Q. What analytical techniques are critical for characterizing dihydrofuran-2(3H)-one derivatives?

- HRMS : Confirm molecular weight (e.g., exact mass ±0.001 Da).

- TLC : Monitor reaction progress (e.g., Rf = 0.30 in hexane:ethyl acetate 80:20).

- IR Spectroscopy : Detect lactone carbonyl (1700–1750 cm⁻¹) and acetyl C=O (1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How does this compound modulate IL6 expression in inflammatory models?

In lipopolysaccharide (LPS)-induced macrophages, this compound antagonizes IL6 upregulation by interfering with NF-κB signaling. Key experiments include:

Q. What structural modifications enhance the bioactivity of dihydrofuran-2(3H)-one derivatives?

Q. How can stereoselective synthesis of dihydrofuran-2(3H)-ones be achieved?

Employ Vilsmeier-Haack conditions (POCl3/DMF) to drive Z-selective cyclization of ynamides. The stereochemical outcome is governed by steric hindrance at the 4-position, favoring Z-isomers (>80% yield). Confirm via X-ray crystallography or NOESY .

Q. What mechanisms underlie the pro-apoptotic effects of this compound in vascular endothelial cells?

The compound induces apoptosis via integrin β4 downregulation and ROS-mediated senescence . Key assays:

- Annexin V/PI staining : Quantify apoptotic cells.

- SA-β-galactosidase assay : Detect senescence.

- siRNA knockdown : Validate integrin β4’s role .

Methodological Considerations

Q. How to resolve contradictions in reported bioactivity data for dihydrofuran-2(3H)-ones?

Q. What solvent systems optimize dihydrofuran-2(3H)-one crystallization?

Use ethyl acetate/hexane (3:7 v/v) for slow evaporation, yielding needle-like crystals suitable for X-ray diffraction . Avoid DMSO due to hygroscopicity .

Q. How to design a robust SAR study for dihydrofuran-2(3H)-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.